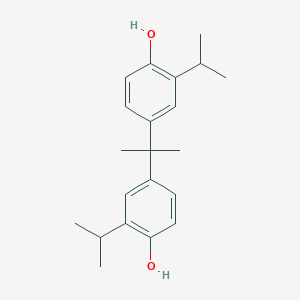

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane

Description

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (BPG), also known as bisphenol G, is a bisphenol analogue with the molecular formula C21H28O2 and a molecular weight of 312.45 g/mol . Its CAS registry number is 127-54-8, and it is structurally characterized by two phenolic rings substituted with isopropyl groups at the 3-position, linked by a propane bridge .

Propriétés

IUPAC Name |

4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(2)17-11-15(7-9-19(17)22)21(5,6)16-8-10-20(23)18(12-16)14(3)4/h7-14,22-23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWIRZQYWANBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281401 | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-54-8 | |

| Record name | Bisphenol G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, commonly known as BPG, is a bisphenol derivative notable for its applications in polymer chemistry and as a potential endocrine disruptor. Understanding its biological activity is crucial for assessing its safety and impact on human health and the environment.

- IUPAC Name: this compound

- Molecular Formula: C21H28O2

- Molecular Weight: 312.45 g/mol

- CAS Number: 127-54-8

BPG exhibits biological activity primarily through its interaction with estrogen receptors (ERs). Research indicates that it binds preferentially to estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), demonstrating both agonistic and antagonistic properties depending on the context of exposure and concentration.

Binding Affinity

Studies have shown that BPG has a high affinity for ERβ, which is implicated in various physiological processes, including reproductive health and metabolic regulation. The compound acts as a partial agonist, inducing transcriptional activity that ranges between 20% to 30% of the activity elicited by estradiol (E2) in reporter gene assays .

Estrogenic Activity

In vitro studies have demonstrated that BPG can activate ERβ signaling pathways. For example, a study using HeLa cells revealed that BPG could induce gene expression associated with estrogen response elements (EREs), albeit at lower efficacy compared to natural estrogens .

Antagonistic Effects

Interestingly, BPG also displays antagonistic effects against ERβ under certain conditions. This dual functionality suggests that BPG could potentially disrupt normal hormonal signaling pathways, raising concerns about its safety as a plastic additive .

Table 1: Summary of Biological Activities of BPG

Toxicological Implications

The biological activity of BPG raises significant toxicological concerns. Its ability to mimic or interfere with estrogenic activity could lead to reproductive and developmental issues in exposed populations. Long-term exposure studies are necessary to fully elucidate the potential health risks associated with BPG.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C21H28O2

- CAS Number : 127-54-8

- Molar Mass : 328.45 g/mol

- Physical State : Solid at room temperature

Polymer Synthesis

BPG is primarily used in the production of high-performance polymers, particularly polycarbonate and epoxy resins. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties.

Applications in Polymer Chemistry

- Polycarbonate Production : BPG is utilized as a monomer to synthesize polycarbonates, which are known for their high impact resistance and optical clarity. These materials are widely used in automotive parts, eyewear lenses, and electronic components.

- Epoxy Resins : As a hardener or modifier in epoxy formulations, BPG contributes to improved thermal and chemical resistance, making it suitable for coatings, adhesives, and composite materials.

Stabilizer in Plastics

BPG serves as an effective stabilizer in various plastic formulations. It helps to enhance the durability and longevity of plastics by preventing degradation from heat and UV exposure.

Stabilization Mechanism

- BPG acts as a radical scavenger, which helps to inhibit oxidative degradation during processing and service life.

- Its incorporation into polymer matrices can significantly improve the thermal stability of the final product.

Biological Research Applications

In biological contexts, BPG is studied for its potential effects on human health and environmental safety. Research has focused on its endocrine-disrupting properties and potential carcinogenicity.

Case Studies

- A study published by the International Agency for Research on Cancer (IARC) evaluated various bisphenols, including BPG, for their carcinogenic risks. The findings highlighted the need for further research into the long-term health effects associated with exposure to bisphenols .

- Research examining the bioaccumulation of BPG in aquatic environments has raised concerns about its environmental persistence and potential impacts on wildlife .

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Synthesis | Polycarbonate and epoxy production | High impact resistance; thermal stability |

| Stabilizer in Plastics | Used in various plastic formulations | Enhanced durability; prevents degradation |

| Biological Research | Evaluating health impacts | Understanding endocrine disruption; carcinogenicity concerns |

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties:

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 98°C

- Boiling Point : 422.7 ± 40.0°C at 760 mmHg

- LogP (Octanol-Water Partition Coefficient): 6.11 , indicating high hydrophobicity.

- Polar Surface Area (PSA) : 40.46 Ų , reflecting moderate polarity due to hydroxyl groups.

- Vapor Pressure : 0.0 ± 1.0 mmHg at 25°C , suggesting low volatility.

BPG is primarily used in polymeric coatings for food cans and as a chemical intermediate. Its safety profile includes warnings for skin and eye irritation under GHS07 classification .

Comparison with Similar Compounds

Below is a detailed comparison of BPG with structurally related bisphenol analogues, focusing on molecular properties, applications, and environmental behavior.

Table 1: Structural and Functional Comparison of Bisphenol Analogues

*LogKow values for BPA and other analogues are referenced from literature .

Key Differences and Research Findings:

Hydrophobicity and Bioaccumulation: BPG’s LogKow of 6.11 exceeds that of BPA (~3.4), indicating greater hydrophobicity and a stronger tendency to adsorb into sediments or accumulate in lipids . However, its bioaccumulation factor (BCF) is lower than that of BPM (4,4'-(1,3-phenylenediisopropylidene)bisphenol) and BPP (4,4'-(1,4-phenylenediisopropylidene)bisphenol), which have BCF values approaching 2000 L/kg .

This may influence its migration from food coatings and environmental degradation rates .

Toxicity Profile :

- Unlike BPA, which is a well-documented endocrine disruptor, BPG’s primary documented risks are skin and eye irritation . However, its structural similarity to BPA warrants further study on endocrine activity.

Environmental Persistence :

- BPG’s high LogKow suggests persistence in organic-rich environments, similar to BPBP and BPM. However, rapid metabolism in organisms may mitigate bioaccumulation risks .

Méthodes De Préparation

Core Reactants and Stoichiometry

A molar excess of 2-isopropylphenol (typically 5–10:1 relative to acetone) ensures high conversion rates, as the phenol acts as both a reactant and a solvent. Acetone is introduced gradually to minimize side reactions such as oligomerization. The use of hydrogen sulfide (H₂S) as a co-catalyst enhances proton availability, accelerating the formation of the diphenylmethane backbone.

Temperature and Pressure Profiles

Industrial-scale reactions are conducted at mild temperatures (20–50°C) under atmospheric pressure to balance reaction rate and energy efficiency. Prolonged heating above 60°C promotes dehydration by-products, including chroman derivatives and trisphenols.

Catalytic Systems and Their Impact

Catalyst selection dictates reaction efficiency, selectivity, and ease of product isolation. Three primary catalytic approaches have been documented:

Mineral Acid Catalysts

Hydrochloric acid (HCl) remains the most widely used catalyst due to its low cost and high activity. In a representative protocol, gaseous HCl is bubbled through a mixture of 2-isopropylphenol and acetone at 25°C, achieving complete acetone conversion within 6–8 hours. However, residual chloride ions complicate downstream purification and corrode equipment.

Thiol-Promoted Systems

The addition of mercaptans (e.g., 3-mercaptopropionic acid) or hydrogen sulfide (H₂S) enhances reaction rates by stabilizing carbocation intermediates. For instance, a 1948 Dow Chemical patent describes a 92% yield of crude BPG using H₂S at 20°C, followed by neutralization with aqueous HCl.

Ion-Exchange Resins

Modern processes employ sulfonated polystyrene resins (e.g., Amberlyst™ 15) as heterogeneous catalysts. These resins enable continuous flow reactions, reduce waste, and simplify catalyst recovery. A fixed-bed reactor operating at 40°C with a resin-to-feed ratio of 1:5 achieves 88% selectivity for BPG.

Purification and Isolation Techniques

Crude reaction mixtures contain unreacted phenol, acetone dimers, and colored impurities. Industrial purification involves multi-stage crystallization and solvent washing:

Adduct Formation with Phenol

BPG forms a 1:1 adduct with phenol upon cooling the reaction mixture to 10–15°C. This adduct is isolated via vacuum filtration and washed with cold phenol to remove oligomers. The process, detailed in a 2008 European patent, reduces trisphenol content from 4.2% to <0.5%.

Alkaline Extraction

Impurities with lower acidity than BPG (e.g., chromans) are removed by extracting the crude product with 5% sodium hydroxide. Subsequent acidification with HCl precipitates BPG with 99.2% purity, as validated by HPLC.

Solvent Crystallization

High-purity BPG (>99.5%) is obtained by recrystallizing the dried product from heptane or cyclohexane. Seed crystals of pure BPG are introduced at 35°C to initiate controlled crystallization, yielding colorless needles with a melting point of 154–156°C.

Comparative Analysis of Synthesis Routes

The table below evaluates key performance metrics for three industrial methods:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HCl/H₂S | HCl + H₂S | 20 | 8 | 92 | 97.8 |

| Ion-Exchange Resin | Amberlyst™ 15 | 40 | 6 | 88 | 99.1 |

| Continuous Flow | H₂SO₄ | 50 | 4 | 85 | 98.5 |

By-Product Management and Mitigation

Chroman Derivatives

2,2,4-Trimethyl-4-(4-hydroxy-3-isopropylphenyl)chroman forms via acid-catalyzed cyclization of BPG. Its concentration is minimized by maintaining reaction pH above 2.5 and limiting exposure to elevated temperatures.

Trispenolic Compounds

Trisphenols arise from the condensation of three phenol molecules with acetone. These are removed during the phenol adduct washing stage, reducing their concentration from 3.1% to 0.2%.

Industrial-Scale Optimization

Energy Efficiency

Modern plants recover waste heat from exothermic condensation reactions to preheat feedstock, reducing energy consumption by 18–22%. Closed-loop solvent systems recycle >95% of phenol and acetone.

Quality Control

In-process analytics include:

-

Online HPLC : Monitors BPG/adduct ratio in real-time

-

UV-Vis Spectroscopy : Detects conjugated dienes (λ = 270 nm) indicative of oxidation

-

Karl Fischer Titration : Ensures moisture content <0.1% in final product

Q & A

Q. What are the key physicochemical properties and characterization methods for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane?

The compound (CAS 127-54-8, C₂₁H₂₈O₂) is a bisphenol derivative with two phenolic hydroxyl groups and isopropyl substituents. Key characterization methods include:

- HPLC with C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and mobile phases like acetonitrile/water (70:30 v/v) for purity analysis .

- FTIR to identify hydroxyl (≈3300 cm⁻¹) and aromatic (≈1600 cm⁻¹) stretches .

- NMR (¹H/¹³C) to confirm substituent positions (e.g., isopropyl groups at δ 1.2–1.4 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion detection (m/z 312.45) .

Q. What experimental protocols are recommended for synthesizing and purifying this compound?

Synthesis typically involves acid-catalyzed condensation of 4-hydroxy-3-isopropylphenol with acetone. Key steps:

- Use anhydrous HCl or H₂SO₄ as catalysts under reflux (≈80°C) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water .

- Monitor reaction progress via TLC (Rf ≈0.5 in ethyl acetate/hexane 1:1) .

- Safety note : Handle phenolic intermediates in inert atmospheres to prevent oxidation .

Q. How can researchers quantify this compound in complex matrices?

Q. What are the stability considerations for this compound in solution?

The compound is prone to oxidation in aqueous solutions. Stability parameters:

- pH : Stable at pH 5–7; degradation accelerates under alkaline conditions (t½ <24 hours at pH 9) .

- Temperature : Store at 4°C; room temperature reduces stability by 30% over 7 days .

- Light : Protect from UV light to prevent phenolic ring oxidation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its thermal stability and solubility?

- Isopropyl substituents : Enhance hydrophobicity (logP ≈4.2) but reduce aqueous solubility (<0.1 mg/mL) .

- Thermal stability : Decomposition onset at ≈250°C (TGA data) due to phenolic hydroxyl degradation .

- Derivatization : Acetylation of hydroxyl groups improves solubility in organic solvents (e.g., logP drops to 3.5) .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Cross-validate methods : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-shift artifacts .

- Purity checks : Use DSC to detect melting point deviations (>2°C indicates impurities) .

- Computational validation : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and reconcile discrepancies .

Q. What strategies improve reproducibility in studies involving this compound?

- Standardized protocols : Adopt USP guidelines for solution preparation (e.g., exact weighing ±0.1 mg) .

- Batch testing : Characterize multiple synthetic batches via HPLC to ensure consistency (RSD <2%) .

- Environmental controls : Maintain inert atmospheres (N₂/Ar) during handling to prevent oxidation .

Q. What advanced techniques elucidate degradation pathways of this compound under oxidative stress?

- LC-QTOF-MS : Identify degradation products (e.g., quinone derivatives at m/z 310.43) .

- EPR spectroscopy : Detect hydroxyl radical intermediates using spin traps like DMPO .

- Accelerated aging studies : Expose samples to H₂O₂/UV (40°C, 72 hours) and monitor via kinetic modeling .

Methodological and Theoretical Frameworks

Q. How can researchers design mechanistic studies for reactions involving this compound?

- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants (e.g., for esterification) .

- Isotopic labeling : Incorporate ¹⁸O into hydroxyl groups to track reaction pathways via MS .

- Computational modeling : Apply MD simulations to predict aggregation behavior in polymer matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.